ZM223 is a potent non-covalent inhibitor of the NEDD8-activating enzyme, which plays a significant role in the regulation of protein neddylation. This compound is recognized for its potential therapeutic applications in cancer treatment due to its ability to disrupt the neddylation process, thereby affecting various cellular pathways associated with tumor growth and survival.
ZM223 was identified through virtual screening methods aimed at discovering novel inhibitors targeting the NEDD8-activating enzyme. It is derived from a class of compounds known for their anticancer properties, and its development is part of ongoing research to enhance the efficacy of cancer therapies.
ZM223 falls under the category of enzyme inhibitors, specifically targeting the NEDD8-activating enzyme. This classification places it among other anticancer agents that modulate protein degradation pathways by interfering with ubiquitin-like modifications.
The synthesis of ZM223 involves several key steps that typically include:
The synthesis process often employs standard laboratory techniques, including:
The molecular structure of ZM223 features a complex arrangement that supports its function as an inhibitor. Specific details about the molecular formula and structural components are crucial for understanding its interaction with the NEDD8-activating enzyme.
The molecular weight and specific structural features can be represented as follows:
ZM223 undergoes specific chemical reactions that are critical for its activity as an inhibitor. These reactions typically involve:
The mechanism by which ZM223 inhibits the NEDD8-activating enzyme involves non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.
ZM223 exerts its anticancer effects primarily through the inhibition of neddylation, a post-translational modification crucial for activating cullin-RING ligases involved in protein degradation pathways. By inhibiting this process, ZM223 leads to the accumulation of proteins that would otherwise be marked for degradation.
Research indicates that ZM223 effectively reduces tumor cell proliferation in various cancer models by modulating key signaling pathways associated with cell cycle regulation and apoptosis.
ZM223 is primarily investigated for its potential applications in cancer therapy. Its ability to inhibit neddylation makes it a candidate for:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: